Mizolastine dihydrochloride

Descripción general

Descripción

El diclorhidrato de mizolastina es un antihistamínico no sedante de segunda generación que se utiliza principalmente para el tratamiento de afecciones alérgicas como la rinitis alérgica y la urticaria. Es conocido por su alta afinidad y especificidad por los receptores de histamina H1, lo que ayuda a aliviar síntomas como los estornudos, la picazón y la secreción nasal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

En entornos industriales, la producción de diclorhidrato de mizolastina implica la síntesis química a gran escala utilizando reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El proceso incluye pasos de purificación como la cristalización y la filtración para obtener la forma de sal de diclorhidrato .

Análisis De Reacciones Químicas

Tipos de reacciones

El diclorhidrato de mizolastina se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para lograr las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del diclorhidrato de mizolastina, que pueden tener diferentes propiedades farmacológicas y aplicaciones .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Allergic Rhinitis and Rhinoconjunctivitis

Mizolastine has been extensively studied for its effectiveness in treating seasonal and perennial allergic rhinitis. A clinical trial involving 494 patients demonstrated that Mizolastine at doses of 10 mg and 15 mg significantly reduced total symptom scores compared to placebo. The results indicated a rapid onset of action, with noticeable symptom relief within two hours after administration .

2. Chronic Urticaria

Long-term studies have shown that Mizolastine is effective in managing chronic urticaria. In one study, patients reported significant reductions in overall discomfort, itching, and hives after just two weeks of treatment. The antihistamine was well tolerated, with minimal adverse effects reported over a one-year period .

3. Efficacy Comparison with Other Antihistamines

Comparative studies have highlighted Mizolastine's efficacy relative to other antihistamines like cetirizine. One study indicated that while both drugs are effective, cetirizine exhibited superior activity in inhibiting wheal and flare reactions at 24 hours post-administration. However, Mizolastine still demonstrated robust antihistaminic properties .

Pharmacokinetics

Mizolastine is characterized by rapid absorption, achieving peak plasma concentrations approximately 1.5 hours after administration. The elimination half-life ranges from 8 to 13 hours, allowing for once-daily dosing which enhances patient compliance .

Case Studies

| Study | Population | Dosage | Duration | Findings |

|---|---|---|---|---|

| Study on Seasonal Allergic Rhinitis | 494 patients | 10 mg and 15 mg | 2 weeks | Significant reduction in symptom scores (P < .05) |

| Long-term Efficacy in Chronic Urticaria | 127 patients | 10 mg daily | 1 year | Reduced itching and overall discomfort; well tolerated |

| Comparative Study with Cetirizine | 122 patients (Mizolastine) vs. 125 (Cetirizine) | 10 mg daily | 28 days | Similar efficacy but cetirizine showed superior wheal inhibition |

Formulation Insights

Recent advancements have led to the development of sustained-release formulations of Mizolastine, which enhance its bioavailability and therapeutic effectiveness. A patent describes formulations that maintain drug stability across varying pH levels in the gastrointestinal tract, ensuring consistent therapeutic outcomes .

Mecanismo De Acción

El diclorhidrato de mizolastina ejerce sus efectos uniéndose selectivamente a los receptores de histamina H1, bloqueando así la acción de la histamina, un mediador clave de las reacciones alérgicas. Esta unión evita que la histamina interactúe con sus receptores en las células diana, reduciendo síntomas como la picazón, la hinchazón y la vasodilatación. El compuesto tiene una penetración limitada de la barrera hematoencefálica, lo que minimiza el riesgo de sedación .

Comparación Con Compuestos Similares

Compuestos similares

Cetirizina: Otro antihistamínico de segunda generación con propiedades no sedantes similares.

Loratadina: Conocida por sus efectos de larga duración y mínima sedación.

Fexofenadina: Un antihistamínico no sedante con un alto perfil de seguridad.

Singularidad

El diclorhidrato de mizolastina destaca por su rápida aparición de acción y su alta especificidad para los receptores de histamina H1. A diferencia de algunos otros antihistamínicos, no cruza significativamente la barrera hematoencefálica, lo que reduce la probabilidad de efectos secundarios en el sistema nervioso central .

Actividad Biológica

Mizolastine dihydrochloride is a second-generation antihistamine predominantly used for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic urticaria. This article delves into its biological activity, pharmacokinetics, pharmacodynamics, and comparative efficacy with other antihistamines.

Mizolastine functions as a selective antagonist of the histamine H1 receptor. It exhibits high affinity for these receptors with an IC50 value of approximately 47 nM, indicating potent inhibition of histamine-induced responses. Unlike first-generation antihistamines, mizolastine does not possess significant anticholinergic or antiadrenergic properties, making it less likely to cause sedation or other side effects associated with those activities .

Pharmacokinetics

Mizolastine is rapidly absorbed following oral administration, with peak plasma concentrations occurring around 1.5 hours post-ingestion. The elimination half-life ranges from 8 to 13 hours, depending on individual factors such as age and renal function. Notably, pharmacokinetic variations are minimal in elderly subjects and those with chronic renal insufficiency, suggesting that standard dosing remains effective across diverse populations .

Table 1: Pharmacokinetic Parameters of Mizolastine

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1.5 hours |

| Elimination Half-Life | 8-13 hours |

| Bioavailability | Rapidly absorbed |

Pharmacodynamics

The pharmacodynamic profile of mizolastine reveals its effectiveness in inhibiting histamine-induced wheal and flare reactions. Studies have shown that a single dose of 10 mg significantly reduces these reactions within 40-60 minutes, with effects peaking at 3-4 hours and lasting for over 24 hours .

Table 2: Pharmacodynamic Effects

| Dose (mg) | Wheal Suppression (%) | Flare Suppression (%) | Onset of Action (min) |

|---|---|---|---|

| 5 | Moderate | Moderate | 60 |

| 10 | Significant | Significant | 40 |

| 15 | High | High | 30 |

Clinical Efficacy

Clinical trials have established mizolastine's efficacy in treating seasonal allergic rhinitis and chronic urticaria. A study involving patients with seasonal allergic rhinitis demonstrated that both 10 mg and 15 mg doses were superior to placebo in reducing total symptom scores. The optimal dose was identified as 10 mg, which provided significant relief from symptoms by the second day of treatment .

Case Study: Chronic Urticaria Treatment

A one-year study involving 127 patients treated with mizolastine for chronic urticaria reported a marked reduction in overall discomfort and itching after two weeks of therapy. The results indicated that mizolastine effectively alleviated symptoms associated with chronic urticaria, reinforcing its role as a reliable treatment option .

Comparative Studies

Comparative studies have assessed the efficacy of mizolastine against other second-generation antihistamines like cetirizine and loratadine. In head-to-head trials, mizolastine showed comparable effectiveness to these agents but was found to be slightly less effective than cetirizine in inhibiting wheal and flare responses at the 24-hour mark post-administration .

Table 3: Comparative Efficacy

| Antihistamine | Wheal Suppression (AUC) | Flare Suppression (AUC) |

|---|---|---|

| Mizolastine | Moderate | Moderate |

| Cetirizine | High | High |

| Loratadine | Moderate | Moderate |

Propiedades

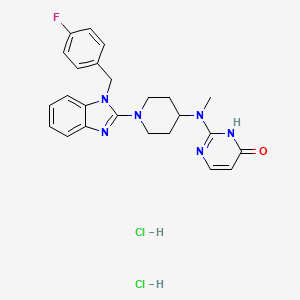

IUPAC Name |

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O.2ClH/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17;;/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBSKWNPRUHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.